(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride is a chemical compound classified as a small organic molecule. It falls under the category of phenol ethers, which are aromatic compounds containing an ether group bonded to a benzene ring. Specifically, this compound is recognized for its potential applications in pharmacology and medicinal chemistry, particularly as an inhibitor of urokinase-type plasminogen activator, which plays a role in fibrinolysis and tissue remodeling .
The synthesis of (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride typically involves several steps, often starting from commercially available precursors. A prominent method includes the use of lipases for kinetic resolution, allowing for the selective production of the desired enantiomer. For instance, the lipase from Pseudomonas fluorescens has been shown to effectively catalyze reactions involving racemic aryloxy-propan-2-yl acetates, leading to high yields of enantiomerically enriched products .
The synthesis pathway may include:
The molecular structure of (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride can be represented by its SMILES notation: C[C@](C)(N)COC1=C(C)C=CC=C1C
. The structure features a chiral center at the propan-2-amino position, which is crucial for its biological activity. The compound exhibits a three-dimensional configuration that influences its interaction with biological targets.
(S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride can participate in various chemical reactions typical for amines and ethers:
These reactions are significant for modifying the compound for enhanced pharmacological properties or for synthesizing derivatives for research purposes .
The primary mechanism of action for (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride involves its role as an inhibitor of urokinase-type plasminogen activator. This inhibition affects fibrinolysis, which is crucial in various physiological processes including wound healing and tissue remodeling. By inhibiting this enzyme, the compound may help regulate pathological conditions associated with excessive fibrinolysis or clot formation .
The physical properties of (S)-1-(2,6-dimethylphenoxy)propan-2-amine hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may be sensitive to moisture due to its hydrochloride form .
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride has several potential applications in scientific research:
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride is the systematic IUPAC name for the S-enantiomer of mexiletine hydrochloride. This nomenclature explicitly defines three critical structural features:
Alternative chemical identifiers include:
Table 1: Standard Chemical Identifiers
Identifier Type | Value |
---|---|
IUPAC Name | (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride |
CAS No. | 81771-85-9 |
Molecular Formula | C₁₁H₁₈ClNO |
SMILES | CC@HCOC1=C(C)C=CC=C1C.[H]Cl |
The molecular formula C₁₁H₁₈ClNO (molecular weight: 215.72 g/mol) defines the compound’s elemental composition. Key structural characteristics include:
X-ray diffraction studies reveal that (S)-mexiletine hydrochloride crystallizes in the triclinic crystal system (space group P1). The asymmetric unit contains two independent molecules, designated as A and B, which adopt distinct conformations:
Table 2: Crystallographic Data Summary
Parameter | Value |
---|---|
Crystal System | Triclinic |
Space Group | P1 |
Asymmetric Unit | 2 independent molecules |
Key Torsion Angle (C–O–C–C) | Molecule A: –69.9°; Molecule B: –176.8° |
Dominant Interactions | N–H···Cl H-bonds; π-stacking |
Helical Motif | Left-hand bilifar helix (M-helix) |
The biological and physicochemical properties of mexiletine enantiomers diverge significantly due to stereoselective interactions:
Physicochemical Properties
Pharmacological Differences
Table 3: Comparative Pharmacological and Metabolic Profiles
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
Antiarrhythmic Activity | Moderate sodium channel block | Potent sodium channel block |
Metabolic Preference | Aromatic hydroxylation (CYP2D6) | Aliphatic hydroxylation |
Human Serum Protein Binding | ~45% bound | ~60% bound |
Renal Excretion | Lower clearance | Higher clearance |
Analytical Migration (CE) | First eluting peak | Second eluting peak |
Synthetic Accessibility
Both enantiomers are synthesized from chiral precursors:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5